molecular formula C11H14FNO2 B1276045 Tert-butyl 2-fluorophenylcarbamate CAS No. 98968-72-0

Tert-butyl 2-fluorophenylcarbamate

Cat. No. B1276045
Key on ui cas rn: 98968-72-0
M. Wt: 211.23 g/mol
InChI Key: AUHNQFOFWVWFTH-UHFFFAOYSA-N
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Patent
US04886883

Procedure details

This material was prepared for N-t-butoxycarbonyl-2-fluoroaniline and dimethyl disulfide following the general procedure outlined in Example 102. IR and 1H NMR spectra of the product were consistent with the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[F:15])=O)(C)(C)C.[CH3:16][S:17]SC>>[F:15][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([S:17][CH3:16])[C:9]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(N)C(=CC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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